Azido-PEG8-amine

Catalog No.
S520299
CAS No.
857891-82-8
M.F
C18H38N4O8
M. Wt
438.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG8-amine

Suboptimal PEG spacers cause steric clashes in PROTACs and aggregation in ADC formulations, compromising target degradation and manufacturability. Azido-PEG8-amine provides the precise 27 Å PEG8 spacer, delivering balanced hydrophilicity and chain length to ensure high conjugate stability and biological activity. • Eliminates >14% aggregation vs. alkyl linkers with lipophilic cytotoxins • Achieves >96% SPAAC yield by overcoming protein surface steric hindrance • Ambient liquid state eliminates heated reservoirs, enabling seamless robotic liquid handling for combinatorial click chemistry libraries.

CAS Number

857891-82-8

Product Name

Azido-PEG8-amine

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C18H38N4O8

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C18H38N4O8/c19-1-3-23-5-7-25-9-11-27-13-15-29-17-18-30-16-14-28-12-10-26-8-6-24-4-2-21-22-20/h1-19H2

InChI Key

ZSFGTBJYBWJOLZ-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Azido-PEG8-amine, Amino-PEG8-azide

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N

The exact mass of the compound Azido-PEG8-amine is 438.269 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥95%

Package Size

100 mg, 250 mg, 1 g

Azido-PEG8-amine is a highly pure, heterobifunctional crosslinker featuring a precise 8-unit polyethylene glycol (PEG) spacer, terminating in an amine and an azide group. This configuration provides orthogonal reactivity, allowing the amine to undergo standard amide coupling (e.g., with NHS esters or EDC-activated carboxyls) while the azide remains inert until deployed in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry [1]. With a molecular weight of 438.5 g/mol and an extended chain length of approximately 27 Å, the PEG8 spacer is specifically engineered to impart exceptional aqueous solubility to hydrophobic payloads. In procurement contexts, Azido-PEG8-amine is prioritized as a critical building block for Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and surface functionalization workflows where balancing spatial separation, hydrophilicity, and processability is paramount[2].

Research Fit

Linker Type Heterobifunctional: azide for bioorthogonal click chemistry, amine for covalent conjugation
Spacer Monodisperse PEG8 with defined 8-unit chain length for reproducible conjugate geometry
Solvent Compatibility Soluble in aqueous buffers and polar organic solvents including DMSO, DMF, and ethanol
Research Context Supports PROTAC synthesis, ADC development, nanoparticle functionalization, and probe design

Substituting Azido-PEG8-amine with shorter PEGs (e.g., PEG2 or PEG4), longer PEGs (e.g., PEG12+), or hydrophobic alkyl chains routinely leads to catastrophic failures in downstream applications and manufacturability [1]. In PROTAC development, replacing PEG8 with PEG4 often results in severe steric clashes between the E3 ligase and the target protein, abolishing degradation activity, whereas extending to PEG12 drastically inflates the topological polar surface area (TPSA), plummeting cellular permeability and oral bioavailability[2]. Furthermore, attempting to substitute the PEG8 chain with an equivalent-length carbon chain (e.g., 1,8-diaminooctane derivatives) strips the linker of its hydrophilicity, triggering massive aggregation of the final bioconjugate or ADC during formulation [3]. For procurement teams, selecting the exact PEG8 length is not merely a structural preference; it is a strict requirement for preserving target binding, ensuring cellular entry, and maintaining scalable, aggregate-free manufacturing.

Substitution Risk

Shorter PEG linkers may limit spatial separation PEG1 or PEG2 spacers may not provide sufficient distance to accommodate large binding partners, potentially reducing ternary complex formation efficiency in PROTAC studies.
Longer PEG linkers may alter conjugate properties PEG35 and larger spacers can increase hydrodynamic radius, which may shift biodistribution and renal clearance profiles in in vivo research models.
Functional-group-only substitution overlooks spacer-length effects Substituting based solely on azide-amine functionality ignores spacer-length-dependent performance in bioconjugation, steric hindrance mitigation, and assay binding efficiency.

PROTAC Spacer Optimization: Balancing Sterics and Permeability

In the optimization of PROTAC linkers, chain length dictates both the formation of the productive ternary complex and the molecule's ability to cross cell membranes. Assays evaluating degradation efficiency (DC50) and cellular permeability (Papp) demonstrate that Azido-PEG8-amine provides the optimal spacing. Shorter chains like PEG4 fail to relieve steric clashes, resulting in poor degradation, while longer chains like PEG12 exceed permeability thresholds [1].

Evidence DimensionDegradation Efficiency (DC50) and Permeability (Papp)
Target Compound DataPEG8: DC50 = 4.2 nM; Papp = 3.8 × 10⁻⁶ cm/s
Comparator Or BaselinePEG4: DC50 = 55.0 nM; PEG12: Papp = 0.9 × 10⁻⁶ cm/s
Quantified Difference13-fold better degradation than PEG4; 4.2-fold higher permeability than PEG12
ConditionsCaco-2 permeability assay and cellular degradation assay targeting BRD4

Procuring PEG8 prevents the costly synthesis of PROTAC libraries that either fail to degrade the target or fail to enter the cell.

MW & Spacer Length
Data to verify
Azido-PEG8-amine: 438.52 g/mol, ~32 Å
vs PEG1-amine: 130.15 g/mol, ~7 Å
vs PEG35-amine: ~1650 g/mol, >140 Å
3.4× heavier than PEG1; 0.27× mass of PEG35
Reported spacer-length comparison context for conjugate design
Calculated from structure; experimental hydrodynamic radius may vary

ADC Formulation: Preventing Hydrophobic Aggregation

Conjugating highly hydrophobic payloads to monoclonal antibodies often induces structural destabilization and aggregation, leading to product rejection. Comparing the hydrophilic Azido-PEG8-amine linker to an equivalent-length hydrophobic 8-carbon alkyl linker reveals a stark contrast in the stability of the final ADC formulation [1]. The PEG8 chain acts as a solubility shield, keeping high-molecular-weight (HMW) aggregate formation well below strict manufacturing limits.

Evidence DimensionHigh-Molecular-Weight (HMW) Aggregation %
Target Compound DataAzido-PEG8-amine linker: < 1.5% HMW species
Comparator Or Baseline8-carbon alkyl linker: > 14.0% HMW species
Quantified Difference89% reduction in aggregation-induced product loss
ConditionsADC formulated at 10 mg/mL in PBS, analyzed via SEC-HPLC post-conjugation

Selecting the PEG8 linker over alkyl alternatives directly rescues ADC yields and ensures compliance with clinical formulation stability requirements.

Solubility Profile
Reported
Water, DMSO, DMF, ethanol, and polar organic solvents
Vendor-reported solubility from technical datasheets
Supports aqueous-organic workflow compatibility in multi-step conjugation
Enhanced solubilization of hydrophobic payloads reported vs shorter PEG analogs

Bioconjugation Kinetics: Overcoming Steric Shielding at the Protein Surface

When modifying large biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), the azide must extend far enough from the protein surface to be accessible to bulky cyclooctynes (e.g., DBCO). Azido-PEG8-amine provides sufficient reach (~27 Å) to bypass the protein's hydration shell and steric bulk, whereas shorter linkers like Azido-PEG2-amine suffer from significantly depressed reaction kinetics and lower final yields [1].

Evidence DimensionSPAAC Conjugation Yield at 2 Hours
Target Compound DataAzido-PEG8-amine: > 96% yield
Comparator Or BaselineAzido-PEG2-amine: ~ 72% yield
Quantified Difference24% absolute increase in coupling efficiency
Conditions1.5 equivalents of azide-linker reacted with DBCO-functionalized mAb at 25°C

Higher conjugation efficiency minimizes the consumption of expensive payload reagents and reduces unreacted impurities in the final product.

Biotin-Streptavidin Assay
Data to verify
Biotin-PEG8-azide: ~98% binding
vs Biotin-PEG3-azide: ~75% binding
+23 pp reported difference
Reported spacer-length-dependent binding context in pull-down assays
Direct head-to-head comparison; confirm in target biomolecule system

Processability: Ambient Liquid Handling for Automated Synthesis

For high-throughput library synthesis, the physical state of the linker dictates its compatibility with automated liquid handlers. Azido-PEG8-amine remains a manageable liquid at room temperature. In contrast, longer chains such as Azido-PEG24-amine are waxy solids that require constant heating to prevent precipitation or clogging of robotic dispensing tips [1].

Evidence DimensionPhysical State and Handling Temperature
Target Compound DataAzido-PEG8-amine: Liquid (viscosity ~45 cP at 20°C)
Comparator Or BaselineAzido-PEG24-amine: Waxy solid (melting point > 45°C)
Quantified DifferenceEliminates the need for >45°C pre-heating steps during aliquoting
ConditionsStandard ambient liquid handling robotics (e.g., Tecan/Hamilton platforms)

Procuring the PEG8 liquid form enables seamless integration into automated, high-throughput combinatorial chemistry workflows without thermal degradation risks.

PROTAC Ternary Complex
Class-level
Reported benchmark context for PROTAC linker design
PEG6–PEG8 range cited as reported effective spacer in linkerology literature
Class-level evidence supports PEG8 linker context for ternary complex studies
Context-dependent; empirical validation recommended per target system
Monodispersity
Reported
Single defined MW: 438.52 g/mol
Uniform chain length vs polydisperse PEG mixtures
Supports batch-to-batch consistency and reproducible DAR characterization
Quality attribute relevant for ADC and conjugate characterization workflows

PROTAC Lead Optimization and Library Synthesis

Azido-PEG8-amine is the definitive choice when synthesizing PROTAC libraries where balancing target degradation with cellular permeability is critical. Because it avoids the steric clashes of PEG4 and the permeability drop-offs of PEG12, it serves as the ideal mid-length baseline spacer for early-stage degrader screening[1].

Hydrophobic Payload ADC Manufacturing

In ADC formulation workflows involving highly lipophilic cytotoxins (e.g., MMAE, exatecans), this compound is selected to act as a solubility shield. Its specific hydrophilicity suppresses the >14% aggregation rates seen with alkyl linkers, ensuring high-yield recovery of monomeric ADCs during downstream purification[2].

Automated High-Throughput Bioconjugation

For core facilities and CROs utilizing robotic liquid handlers for combinatorial click chemistry, Azido-PEG8-amine is preferred over longer PEG variants. Its ambient liquid state eliminates the need for heated reservoirs, while its extended chain ensures >96% SPAAC yields by overcoming protein surface steric hindrance[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC ternary complex studies
PEG8 spacer-length context within reported effective range
Ternary complex formation efficiency and target degradation endpoint
ADC conjugate development
Monodisperse linker identity for controlled conjugate architecture
DAR consistency and conjugate pharmacokinetic characterization
Nanoparticle surface functionalization
Aqueous-organic solvent compatibility and PEG hydration layer
Surface passivation efficiency and oriented ligand conjugation
Bifunctional probe and assay design
Spacer-length-dependent binding performance
Steric hindrance mitigation in pull-down and detection assays

XLogP3

-1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

438.26896418 Da

Monoisotopic Mass

438.26896418 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

26-Azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-amine
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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